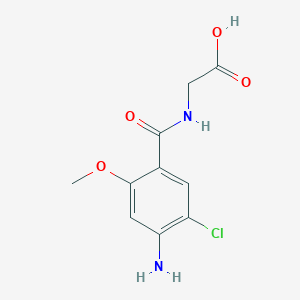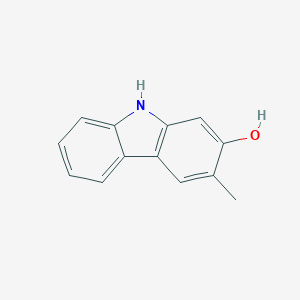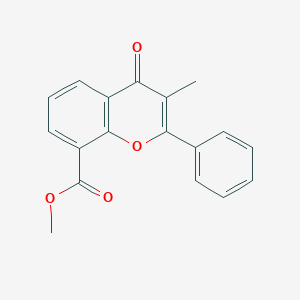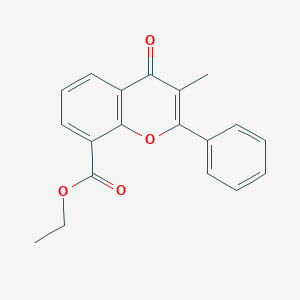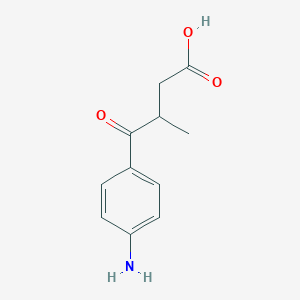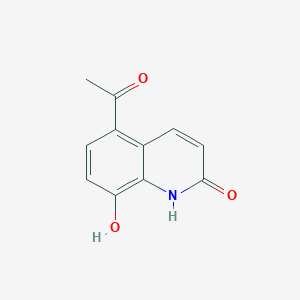
5-acetyl-8-hydroxy-1H-quinolin-2-one
概要
説明
The compound 5-acetyl-8-hydroxy-1H-quinolin-2-one is a derivative of quinolin-2-one, which is a scaffold present in various compounds with diverse biological activities. The quinolin-2-one derivatives are known for their potential pharmacological properties, including antiallergic activities as seen in the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives . The presence of acetyl and hydroxy groups in the compound suggests that it may have unique chemical and physical properties, as well as potential reactivity that could be exploited in various chemical transformations.
Synthesis Analysis
The synthesis of quinolin-2-one derivatives can involve various strategies. For instance, 3-trif
科学的研究の応用
Anticorrosive Properties
Quinoline derivatives, including compounds like 5-acetyl-8-hydroxy-1H-quinolin-2-one, have been extensively studied for their anticorrosive properties. These compounds exhibit effective corrosion inhibition for metals due to their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding. This makes them valuable in protecting materials against corrosion, particularly in harsh environments (Verma, Quraishi, & Ebenso, 2020).
Antimalarial Activity
Quinoline derivatives are key in the fight against malaria, a disease caused by Plasmodium parasites. Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline, showcasing the critical role of quinoline structures in developing therapeutic agents against malaria. These compounds' metabolism and their interaction with the human body, especially in individuals with specific enzyme deficiencies, underline their complex pharmacodynamics and pharmacokinetics (Strother, Fraser, Allahyari, & Tilton, 1981).
Neuroprotection and the Kynurenine Pathway
The kynurenine pathway, involving the metabolism of tryptophan into neuroactive compounds, includes quinolinic acid, a potent neurotoxin, and kynurenic acid, a neuroprotectant. This pathway's modulation offers therapeutic potential in neurological disorders, suggesting that quinoline derivatives could play a role in neuroprotection by influencing these pathways (Vámos, Párdutz, Klivényi, Toldi, & Vécsei, 2009).
Anticancer Properties
Quinoline and quinazoline alkaloids have shown significant bioactivity, including antitumor effects. Their biological activities span a wide range, from antimalarial to anticancer, antibacterial, antifungal, and more. This underscores the versatility of quinoline derivatives in drug discovery and the potential for developing new anticancer drugs based on these compounds (Shang et al., 2018).
Green Chemistry in Quinoline Synthesis
The development of green chemistry approaches for synthesizing quinoline scaffolds highlights the environmental and health considerations in chemical synthesis. These methods aim to minimize the use of hazardous substances and promote safer, more sustainable practices in drug development, with quinoline derivatives being a focal point of such innovations (Nainwal et al., 2019).
Therapeutic Significance and Patent Insights
Quinoline's therapeutic significance, especially in treating cancer and malaria, is further emphasized by a high volume of patents filed, indicating a robust interest in developing new quinoline-based therapeutics. These patents cover a broad spectrum of biological activities, underscoring the pharmacophore's versatility and its potential in addressing various human diseases and disorders (Hussaini, 2016).
Safety And Hazards
特性
IUPAC Name |
5-acetyl-8-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)7-2-4-9(14)11-8(7)3-5-10(15)12-11/h2-5,14H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVZAXRWCFBQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475168 | |
| Record name | 5-acetyl-8-hydroxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-8-hydroxy-1H-quinolin-2-one | |
CAS RN |
62978-73-8 | |
| Record name | 5-Acetyl-8-hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62978-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-acetyl-8-hydroxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 5-acetyl-8-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

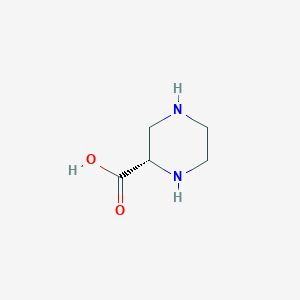
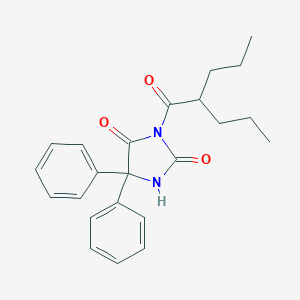
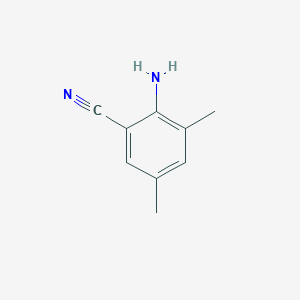
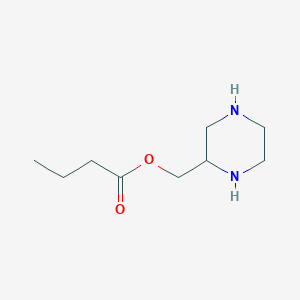
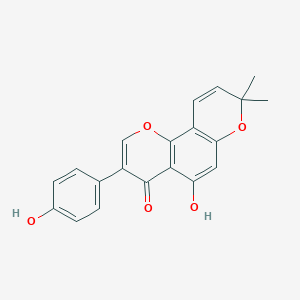
![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)
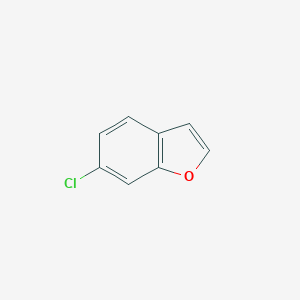
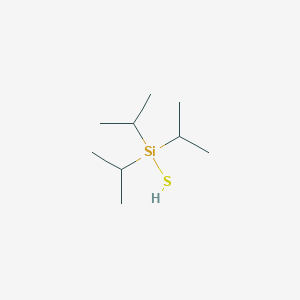
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
